molecular formula C7H4O2S B2812637 Thieno[3,2-b]furan-5-carbaldehyde CAS No. 2090223-89-3

Thieno[3,2-b]furan-5-carbaldehyde

Cat. No. B2812637
CAS RN: 2090223-89-3
M. Wt: 152.17
InChI Key: BFQHBPTXQILGQF-UHFFFAOYSA-N
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Description

Thieno[3,2-b]furan-5-carbaldehyde is an organic compound with the CAS Number: 2090223-89-3 . It has a molecular weight of 152.17 . It is a powder in physical form .


Synthesis Analysis

Based on the regioselective intermolecular Suzuki coupling and subsequent intramolecular Ullmann C–O coupling reactions, one-pot synthesis of benzo[4,5]thieno[3,2-b]benzofurans (BTBFs) was developed . The reaction conditions were optimized, including catalysts, solvents, bases, ligands, and reaction times . The one-pot reaction used only 2 mol% Pd(PPh 3) 4 and 2 mol% copper(I) thiophene-2-carboxylate (CuTc) as the catalysts, K 3PO 4$3H 2O as the base, and tert-butanol as the solvent .


Molecular Structure Analysis

The InChI Code for Thieno[3,2-b]furan-5-carbaldehyde is 1S/C7H4O2S/c8-4-5-3-6-7 (10-5)1-2-9-6/h1-4H . The InChI key is BFQHBPTXQILGQF-UHFFFAOYSA-N .


Chemical Reactions Analysis

The synthesis of thieno[3,2-b]furan compounds involves a one-pot reaction based on the regioselective intermolecular Suzuki coupling and subsequent intramolecular Ullmann C–O coupling reactions . This method has been developed after optimizing the reaction conditions .


Physical And Chemical Properties Analysis

Thieno[3,2-b]furan-5-carbaldehyde is a powder in physical form . It has a molecular weight of 152.17 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, including Thieno[3,2-b]furan-5-carbaldehyde, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . This makes Thieno[3,2-b]furan-5-carbaldehyde a potential candidate for applications in this field .

Material Science

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests that Thieno[3,2-b]furan-5-carbaldehyde could be used in the development of new semiconductor materials .

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . Thieno[3,2-b]furan-5-carbaldehyde could potentially be used in the development of these devices .

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that Thieno[3,2-b]furan-5-carbaldehyde could be used in the development of new OLEDs .

Luminescent Materials

Furan-fused ring compounds, including Thieno[3,2-b]furan-5-carbaldehyde, exhibit high fluorescence quantum efficiency and high carrier mobility . They could be widely used as luminescent materials in optoelectronic devices .

Hole Transporting Materials

Furan-fused ring compounds like Thieno[3,2-b]furan-5-carbaldehyde could be widely used as hole transporting materials in optoelectronic devices .

Organic Electronic Devices

Compounds like Thieno[3,2-b]furan-5-carbaldehyde that possess limited solubility in common organic solvents make them promising candidates for organic electronic devices prepared by vapor evaporation .

Safety And Hazards

The safety information for Thieno[3,2-b]furan-5-carbaldehyde includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Thieno[3,2-b]furan-5-carbaldehyde is one of numerous organic compounds composing American Elements’s comprehensive catalog of life science products . American Elements supplies life science materials in most volumes including bulk quantities and also can produce materials to customer specifications . This suggests that Thieno[3,2-b]furan-5-carbaldehyde could have potential future applications in various fields of life sciences .

properties

IUPAC Name

thieno[3,2-b]furan-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4O2S/c8-4-5-3-6-7(10-5)1-2-9-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQHBPTXQILGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1SC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[3,2-b]furan-5-carbaldehyde

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